molecular formula C16H18ClNO4S B2747520 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide CAS No. 2034466-99-2

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide

Cat. No. B2747520
CAS RN: 2034466-99-2
M. Wt: 355.83
InChI Key: NHORRRJGAHFCRC-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . Sulfonamides have a sulfur atom bonded to an amide group, and they are known for their antibacterial activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized through the reaction of sulfonyl chlorides with amines . The reaction conditions usually involve an organic solvent and a base to deprotonate the amine .


Molecular Structure Analysis

The molecular structure of this compound would likely include a sulfonamide group attached to a chlorophenyl group and a methoxybenzene group. The exact 3D structure would depend on the specific locations of these groups on the molecule .


Chemical Reactions Analysis

Sulfonamides, in general, can undergo a variety of reactions. They can act as bases, forming salts with acids . They can also participate in nucleophilic substitution reactions .

Scientific Research Applications

Neuroscience and Pharmacology

The compound’s structure suggests potential applications in neuroscience and pharmacology due to its similarity to molecules that interact with neurotransmitter systems. Compounds like this can influence mood, cognition, and behavior by modulating neurotransmitter levels, particularly dopamine and norepinephrine . This could lead to therapeutic applications in mood disorders and attention deficit hyperactivity disorder (ADHD).

Medicinal Chemistry

In medicinal chemistry, the presence of a chlorophenyl group can enhance the biological activity of molecules . The methoxybenzene-sulfonamide moiety could be involved in interactions with various biological targets, potentially leading to new drug discoveries.

Drug Design

The compound’s structure, featuring a methoxybenzene-sulfonamide group, is indicative of a molecule that could be used in drug design. The nitro group, in particular, is a versatile functional group in drug design, with applications in antimicrobial therapy and cancer treatment .

Material Science

The unique structure of the compound, particularly the sulfonamide group, may find applications in material science. It could be used in the synthesis of polymers or optoelectronics materials due to its potential to interact with other molecules and form stable bonds .

Catalysis

Compounds with sulfonamide groups have been used in catalysis, especially in reactions involving alcohols, diols, and amino alcohols . This compound could potentially act as a catalyst in regioselective functionalization of diols or epoxide ring-opening reactions.

Biological Studies

Given the diverse biological activities of indole derivatives, this compound could be used in biological studies to explore its antiviral, anti-inflammatory, anticancer, and other pharmacological activities .

Safety and Hazards

Sulfonamides can cause a variety of side effects, including skin rashes and hypersensitivity reactions . They should be handled with care, and exposure should be minimized .

properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S/c1-22-14-6-3-7-15(11-14)23(20,21)18-9-8-16(19)12-4-2-5-13(17)10-12/h2-7,10-11,16,18-19H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHORRRJGAHFCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide

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